molecular formula C10H9N3O2 B563571 N-methyl-8-nitroquinolin-7-amine CAS No. 147293-16-1

N-methyl-8-nitroquinolin-7-amine

Cat. No.: B563571
CAS No.: 147293-16-1
M. Wt: 203.201
InChI Key: FSSNEPRUKZPCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-8-nitroquinolin-7-amine is a quinoline derivative offered for chemical and pharmaceutical research applications. Quinoline scaffolds are recognized for their significant potential in medicinal chemistry, with related compounds being investigated for a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties . As a functionalized quinoline, this compound serves as a valuable synthetic intermediate, providing researchers with a versatile building block for the development of novel molecules, such as polypyridine compounds, which have been studied for their potential as DNA intercalating agents . The nitro and amine functional groups on the quinoline core make it a suitable precursor for further chemical transformations, including reduction to diamines or conversion to other functional groups, facilitating the exploration of structure-activity relationships in drug discovery programs . This product is strictly for research and further manufacturing use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-8-nitroquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-8-5-4-7-3-2-6-12-9(7)10(8)13(14)15/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSNEPRUKZPCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652661
Record name N-Methyl-8-nitroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147293-16-1
Record name N-Methyl-8-nitroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of N Methyl 8 Nitroquinolin 7 Amine

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of N-methyl-8-nitroquinolin-7-amine is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups. The analysis relies on established frequency ranges for specific molecular vibrations.

N-H and C-H Stretching Region: A single, sharp absorption band is anticipated in the region of 3350-3310 cm⁻¹ due to the N-H stretching vibration of the secondary amine group. orgchemboulder.com Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. vscht.cz The N-methyl group's C-H stretching would be observed in the 2820-2810 cm⁻¹ range for aromatic amines. spectroscopyonline.com

Nitro Group Vibrations: The nitro (NO₂) group is characterized by two strong and distinct stretching vibrations. The asymmetric stretching band is typically found in the 1550-1500 cm⁻¹ range, while the symmetric stretching band appears between 1355 and 1315 cm⁻¹. The presence of the electron-donating amine group ortho to the nitro group may influence the precise position of these bands.

Quinoline (B57606) Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline aromatic system will produce a series of medium to strong bands in the 1620-1430 cm⁻¹ region. researchgate.net

C-N Stretching and N-H Bending: The stretching vibration for the aromatic C-N bond is expected to produce a strong band between 1335-1250 cm⁻¹. orgchemboulder.com A broad N-H wagging (out-of-plane bending) vibration is also characteristic of secondary amines and typically appears in the 910-665 cm⁻¹ range. orgchemboulder.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3350 - 3310 Secondary Amine
Aromatic C-H Stretch > 3000 Quinoline Ring
N-CH₃ C-H Stretch 2820 - 2810 N-Methyl
Asymmetric NO₂ Stretch 1550 - 1500 Nitro
Symmetric NO₂ Stretch 1355 - 1315 Nitro
C=C / C=N Ring Stretches 1620 - 1430 Quinoline Ring
Aromatic C-N Stretch 1335 - 1250 Aryl-Amine
N-H Wag 910 - 665 Secondary Amine

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy offers complementary information to FT-IR, particularly for symmetric vibrations and non-polar bonds. For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the nitro group and the quinoline ring system.

Key expected features in the FT-Raman spectrum include a strong band corresponding to the symmetric stretching of the NO₂ group, which is often more intense in Raman than in IR spectra. aip.org Additionally, the characteristic "ring breathing" vibrations of the quinoline scaffold, which involve the symmetric expansion and contraction of the rings, would be prominent. researchgate.net The interaction between the aromatic amine and a metal surface, often used in Surface-Enhanced Raman Spectroscopy (SERS), can significantly enhance and shift the signals of the amino group, providing further structural information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. The analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for a complete assignment of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the protons on the quinoline ring, the N-H proton, and the N-methyl group.

Quinoline Ring Protons: The five protons on the quinoline skeleton (H-2, H-3, H-4, H-5, and H-6) will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The H-2 and H-4 protons are influenced by the ring nitrogen and are expected to be the most downfield. The H-5 and H-6 protons will form an ortho-coupled system.

N-Methyl and N-H Protons: The N-methyl group (N-CH₃) will appear as a singlet, with its chemical shift influenced by the aromatic ring, likely in the δ 3.0-3.5 ppm range. The N-H proton of the secondary amine will also appear as a singlet, which can be broad and its chemical shift is highly dependent on solvent and concentration, but typically appears in the δ 4.0-6.0 ppm range. Its identity can be confirmed by D₂O exchange, which causes the signal to disappear. libretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.8 - 9.0 Doublet of doublets (dd) J(H2,H3), J(H2,H4)
H-4 8.0 - 8.2 Doublet of doublets (dd) J(H4,H3), J(H4,H2)
H-3 7.4 - 7.6 Doublet of doublets (dd) J(H3,H2), J(H3,H4)
H-5 7.8 - 8.0 Doublet (d) J(H5,H6)
H-6 7.2 - 7.4 Doublet (d) J(H6,H5)
N-H 4.0 - 6.0 Singlet (s), broad -
N-CH₃ 3.0 - 3.5 Singlet (s) -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum is typically recorded with proton decoupling, resulting in each unique carbon appearing as a singlet.

The this compound molecule contains 10 unique carbon atoms.

Quinoline Ring Carbons: The nine carbons of the quinoline ring will have chemical shifts spread over a wide range. Carbons bonded to nitrogen (C-2, C-8a) and the nitro group (C-8) will be significantly deshielded, appearing far downfield. The carbon bearing the amino group (C-7) will be shielded relative to similar unsubstituted carbons. Quaternary carbons (C-4a, C-7, C-8, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

N-Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region, typically between δ 30-40 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Type
C-2 148 - 152 CH
C-3 121 - 124 CH
C-4 135 - 138 CH
C-4a 128 - 132 Quaternary
C-5 125 - 128 CH
C-6 118 - 122 CH
C-7 145 - 149 Quaternary
C-8 138 - 142 Quaternary
C-8a 140 - 144 Quaternary
N-CH₃ 30 - 40 CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-5 with H-6, confirming their adjacency in the ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It would show cross-peaks linking each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-2 to C-2, H-6 to C-6, and the N-CH₃ protons to the N-CH₃ carbon). This allows for the definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is critical for assigning quaternary carbons and piecing together the molecular fragments. Key expected correlations would include:

The N-CH₃ protons showing a cross-peak to C-7.

The N-H proton showing correlations to C-7, C-8, and C-8a.

Proton H-6 showing correlations to the quaternary carbons C-8 and C-4a.

Proton H-5 showing a correlation to the quaternary carbon C-7.

These 2D NMR experiments, when analyzed together, would provide conclusive evidence for the structure of this compound.

Table 4: List of Compounds Mentioned

Compound Name
This compound
7-methyl-8-nitroquinoline (B1293703)
8-nitroquinoline (B147351)

Solid-State NMR Applications

No published studies detailing the application of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound were found. This technique is instrumental in analyzing the molecular structure of solid materials, providing insights into the local environment of atomic nuclei (such as ¹³C and ¹⁵N). However, without experimental data, a specific analysis for this compound cannot be provided.

Mass Spectrometry (MS) Techniques

While mass spectrometry is a standard method for determining molecular weight and elemental composition, specific high-resolution or chromatographic data for this compound is not available in the reviewed literature.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Detailed studies on the electronic transitions of this compound using UV-Vis spectroscopy are not present in the available literature. Such an analysis would provide information about the wavelengths of maximum absorbance (λmax), which correspond to the energy required to promote electrons to higher energy orbitals within the molecule's chromophore.

Single Crystal X-ray Diffraction Analysis

A crystallographic study of this compound is necessary to definitively determine its three-dimensional structure in the solid state.

Analysis of Intermolecular Interactions

A detailed analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, is contingent upon the availability of a solved crystal structure. In the case of this compound, the requisite crystallographic information is not found in the accessible scientific literature.

Theoretically, the molecular structure of this compound suggests the potential for several types of intermolecular interactions:

Hydrogen Bonding: The secondary amine group (-NHCH₃) contains a hydrogen atom that can act as a hydrogen bond donor. The nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group could potentially act as hydrogen bond acceptors. The formation of such bonds would significantly influence the packing of molecules in a crystalline solid.

π-π Stacking: The quinoline ring system is an aromatic, planar structure. This planarity allows for the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, arising from the overlap of p-orbitals, are a significant cohesive force in the crystals of many aromatic compounds.

Without experimental data, any discussion of these interactions remains speculative. The precise geometry and strength of these potential interactions can only be determined through techniques like single-crystal X-ray diffraction.

Crystallographic Refinement and Data Interpretation

Crystallographic refinement is the process of optimizing the atomic model of a crystal structure to best fit the experimentally collected diffraction data. This process yields crucial information about the compound's solid-state conformation and intermolecular arrangement. Key parameters obtained from crystallographic refinement include:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise positions of each atom in the unit cell.

Bond Lengths and Angles: The geometry of the molecule itself.

Intermolecular Distances: The distances between atoms of neighboring molecules, which provide direct evidence of interactions like hydrogen bonds and π-π stacking.

A data table summarizing the crystallographic refinement details would typically be presented as follows:

Parameter Value
Empirical formulaC₁₀H₉N₃O₂
Formula weight203.20 g/mol
Crystal systemUnavailable
Space groupUnavailable
a, b, c (Å)Unavailable
α, β, γ (°)Unavailable
Volume (ų)Unavailable
ZUnavailable
Density (calculated) (g/cm³)Unavailable
Absorption coefficient (mm⁻¹)Unavailable
F(000)Unavailable
Crystal size (mm³)Unavailable
θ range for data collection (°)Unavailable
Index rangesUnavailable
Reflections collectedUnavailable
Independent reflectionsUnavailable
Completeness to θ = x° (%)Unavailable
Refinement methodUnavailable
Data / restraints / parametersUnavailable
Goodness-of-fit on F²Unavailable
Final R indices [I>2σ(I)]Unavailable
R indices (all data)Unavailable
Largest diff. peak and hole (e.Å⁻³)Unavailable

As indicated in the table, none of these essential crystallographic parameters for this compound are currently available in the public domain. The interpretation of such data would involve analyzing the molecular packing, identifying and quantifying intermolecular interactions, and comparing the solid-state conformation with theoretical models.

Theoretical and Computational Investigations on N Methyl 8 Nitroquinolin 7 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular properties of quinoline (B57606) derivatives. DFT calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a detailed understanding of the molecule's geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For N-methyl-8-nitroquinolin-7-amine, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its structure.

The optimization of this compound would likely reveal a nearly planar quinoline ring system. The methylamino (-NHCH₃) and nitro (-NO₂) groups, being substituents on this ring, introduce specific conformational possibilities. The orientation of the methyl group relative to the amine nitrogen and the rotation of the nitro group relative to the quinoline plane are key parameters. The final optimized geometry would reflect the balance between electronic effects (resonance and induction) and steric hindrance between the adjacent methylamino and nitro groups. The planarity of the structure is often influenced by intramolecular hydrogen bonding, which may occur between the amine hydrogen and an oxygen atom of the nitro group, creating a stabilizing six-membered ring-like structure.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular reactivity, chemical stability, and the ability to participate in electronic transitions. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state to an excited state. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the electron-donating methylamino group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the quinoline ring. This distribution facilitates intramolecular charge transfer (ICT) from the donor part of the molecule to the acceptor part upon electronic excitation.

Table 1: Representative Frontier Molecular Orbital Energies for a Nitroquinoline Derivative This table presents typical values for illustrative purposes, as specific experimental or computational data for this compound is not available.

Parameter Energy (eV)
HOMO Energy -6.45 eV
LUMO Energy -2.30 eV

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the regions of a molecule that are rich or poor in electrons. It provides insights into molecular reactivity and intermolecular interactions. The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP map would likely show a high negative potential (red) localized around the oxygen atoms of the nitro group, due to their high electronegativity. The region around the amine nitrogen would also exhibit negative potential. In contrast, the hydrogen atom of the amine group and the regions around the quinoline ring's hydrogen atoms would display a positive potential (blue), indicating their susceptibility to nucleophilic interaction. This analysis helps in understanding how the molecule interacts with other molecules and its potential sites for hydrogen bonding. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Local Reactivity Descriptors and Fukui Functions

While global descriptors like the HOMO-LUMO gap describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify which specific atoms or regions within the molecule are most reactive. Fukui functions (f(r)) are derived from the change in electron density at a particular point when an electron is added to or removed from the system.

There are three main types of Fukui functions:

f⁺(r): For nucleophilic attack (reactivity towards an electron-donating species).

f⁻(r): For electrophilic attack (reactivity towards an electron-accepting species).

f⁰(r): For radical attack.

For this compound, the calculation of Fukui functions would pinpoint the most probable sites for different types of chemical reactions. The atoms with the highest f⁺(r) values would be the most susceptible to nucleophilic attack, likely corresponding to carbon atoms within the quinoline ring influenced by the electron-withdrawing nitro group. Conversely, atoms with the highest f⁻(r) values, susceptible to electrophilic attack, would likely be the nitrogen of the amine group and certain carbon atoms in the ring benefiting from its electron-donating nature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. This allows for the theoretical prediction of a molecule's UV-Visible spectrum.

A TD-DFT calculation for this compound would likely predict strong absorption bands in the UV-Visible region. These absorptions would be attributed to electronic transitions, primarily of the π → π* and n → π* types. researchgate.net The π → π* transitions typically involve the promotion of an electron from a bonding π orbital (associated with the quinoline ring) to an antibonding π* orbital. The n → π* transitions involve the excitation of a non-bonding electron (from the lone pairs of the nitrogen or oxygen atoms) to an antibonding π* orbital. The analysis would also provide the oscillator strength for each transition, which indicates its intensity. These theoretical predictions can be compared with experimental spectroscopic data to validate the computational model and understand the molecule's photophysical properties.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), provides profound insights into reaction mechanisms at a molecular level. For a molecule like this compound, these methods can be used to explore potential synthetic and transformation pathways.

Transition State Analysis and Reaction Energetics

The study of a chemical reaction's mechanism involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. Transition state analysis for reactions involving this compound would computationally map out the energy landscape connecting reactants to products.

Methodology : Researchers would employ quantum chemical methods, such as DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), to locate the geometry of the transition state. This is a saddle point on the potential energy surface, characterized by a single imaginary frequency in a vibrational analysis.

For a hypothetical reaction, such as a further substitution on the quinoline ring, the computational output would resemble the data presented in Table 1.

Table 1: Hypothetical Reaction Energetics Data

Parameter Description Hypothetical Value (kcal/mol)
E_reactants Energy of this compound + reactant(s) -
E_TS Energy of the transition state structure -
E_products Energy of the final product(s) -
Ea Activation Energy (E_TS - E_reactants) Value would be calculated
ΔE Reaction Energy (E_products - E_reactants) Value would be calculated

| ν_imaginary | Imaginary frequency of the TS | Value would be calculated (cm⁻¹) |

Note: The table is illustrative as specific experimental or computational data for reactions involving this compound is not available in the reviewed literature.

Solvent Effects on Reaction Mechanisms

Reactions are typically carried out in a solvent, which can significantly influence reaction energetics and mechanisms. Computational models can account for these effects using primarily two approaches: implicit and explicit solvent models.

Implicit Solvation Models : Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models : In this more computationally intensive method, individual solvent molecules are included in the calculation (often as a hybrid QM/MM model). This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in stabilizing or destabilizing reactants, products, and transition states.

A computational study on this compound would analyze how the activation energy of a potential reaction changes in solvents of varying polarity, which could dramatically alter reaction feasibility and outcomes arxiv.orgmiami.edu.

Aromaticity Analysis and Molecular Stability Assessments

Aromaticity is a key concept in chemistry that relates to the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. Quantitative indices are used to assess the degree of aromaticity in different parts of a molecule like this compound.

Quantitative Aromaticity Indices (e.g., HOMA, IA, ABO)

Several indices have been developed to quantify aromaticity based on geometric, energetic, or magnetic criteria.

Harmonic Oscillator Model of Aromaticity (HOMA) : This is a geometry-based index that evaluates the deviation of bond lengths within a ring from an ideal aromatic system (like benzene (B151609), where HOMA = 1) nih.gov. A HOMA value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic character. For this compound, HOMA calculations would be performed separately for the pyridine (B92270) and benzene rings of the quinoline core to assess their individual aromatic character.

Nucleus-Independent Chemical Shift (NICS) : This magnetic criterion calculates the magnetic shielding at the center of a ring github.io. Large negative NICS values are indicative of a diatropic ring current and thus aromaticity, while positive values suggest anti-aromaticity.

Table 2: Representative Aromaticity Indices for Quinoline Rings

Ring System Index Typical Value Range
Pyridine Ring HOMA 0.75 - 0.99
Benzene Ring HOMA 0.80 - 0.99
Pyridine Ring NICS(1) -8 to -12 ppm

Note: These are typical values for substituted quinolines. Specific calculated values for this compound are not currently available in published literature.

Topological Analysis of Electron Density (e.g., ELF, LOL)

Topological analysis of electron density provides a detailed picture of chemical bonding and electron localization within a molecule.

Electron Localization Function (ELF) : ELF is a function that maps the probability of finding an electron pair in a given region of a molecule wikipedia.org. High ELF values (approaching 1.0) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores jussieu.fr. An ELF analysis of this compound would visualize the C-C, C-N, N-O, C-H, and N-H bonds, as well as the lone pairs on the nitrogen and oxygen atoms.

Localized Orbital Locator (LOL) : Similar to ELF, LOL is a scalar field derived from the kinetic energy density that also reveals regions of high electron localization rsc.orgnih.gov. It is particularly effective at distinguishing different types of bonding and can provide a clear, intuitive picture of π-electron delocalization, which is relevant to assessing aromaticity rsc.orgscienceacademique.com.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis, Lattice Energy Calculations)

The way molecules pack in a solid-state crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal properties.

Lattice Energy Calculations : Lattice energy is the energy released when gaseous ions form a solid ionic crystal, or for molecular crystals, the energy required to sublime the crystal into gaseous molecules chemguide.co.uklibretexts.org. It is a measure of the stability of the crystal lattice. Theoretical calculations can estimate the lattice energy by summing up the energies of all intermolecular interactions within the crystal. These calculations help rationalize the observed crystal packing and polymorphism.

Table 3: Compound Names Mentioned

Compound Name
This compound

Chemical Reactivity, Derivatization, and Functional Group Transformations of N Methyl 8 Nitroquinolin 7 Amine

Reactivity of the Nitro Group at Position 8

The nitro group at the 8-position strongly influences the electronic properties of the quinoline (B57606) ring. As a potent electron-withdrawing group, it deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack.

The reduction of the aromatic nitro group is a fundamental transformation, providing a gateway to various other functionalities, most notably the corresponding amino group. This conversion is a critical step in the synthesis of many biologically active compounds and complex molecular architectures. A wide array of reagents can achieve this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.org

Common methods for the reduction of aromatic nitro compounds, which would be applicable to N-methyl-8-nitroquinolin-7-amine to yield N⁷-methylquinoline-7,8-diamine, include:

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. wikipedia.orgcommonorganicchemistry.com Reagents like Palladium on carbon (Pd/C) or Raney nickel with a hydrogen source are highly effective. commonorganicchemistry.com Catalytic hydrogenation is generally efficient for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com

Metal-Acid Systems: Classic reduction methods often employ metals in acidic media. Reagents such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are robust and economical choices. researchgate.net Tin(II) chloride (SnCl₂) in an acidic medium is another mild and effective option that can be selective in the presence of other reducible groups. commonorganicchemistry.comstackexchange.com

Other Reducing Agents: Sodium sulfide (B99878) (Na₂S) can be utilized for selective reductions, particularly when milder conditions are required to avoid affecting other sensitive functional groups. commonorganicchemistry.com

The reduction can also be controlled to yield intermediate oxidation states, such as hydroxylamines or azo compounds, by carefully selecting the reducing agent and reaction conditions. wikipedia.org For instance, treatment with zinc metal can lead to the formation of N,N'-diarylhydrazine derivatives. wikipedia.org

Table 1: Common Reagents for Nitro Group Reduction

Reagent Conditions Typical Product Notes
H₂/Pd-C Hydrogen gas, solvent (e.g., ethanol) Primary Amine Highly efficient, but may reduce other functional groups. commonorganicchemistry.com
Raney Ni Hydrogen gas or hydrazine Primary Amine Useful alternative to Pd/C, especially if dehalogenation is a concern. commonorganicchemistry.com
Fe/HCl or Fe/NH₄Cl Acidic or neutral aqueous solution, heat Primary Amine A classic, cost-effective method. researchgate.net
SnCl₂/HCl Ethanol, reflux Primary Amine A mild method that tolerates various other functional groups. stackexchange.com
Na₂S or NaSH Aqueous or alcoholic solution Primary Amine Can offer selectivity for reducing one nitro group in a dinitro compound. commonorganicchemistry.com

The powerful electron-withdrawing nature of the nitro group at C8 makes the quinoline ring electron-deficient, thereby activating it towards nucleophilic attack. This allows for Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile replaces a leaving group. chemistrysteps.commasterorganicchemistry.com In the absence of a conventional leaving group like a halide, this compound can undergo a specific type of SNAr known as Nucleophilic Aromatic Substitution of Hydrogen (SNH).

The SNH reaction, particularly the Vicarious Nucleophilic Substitution (VNS) of hydrogen, is a powerful method for C-H functionalization of electron-deficient aromatic rings. nih.gov In this process, a nucleophile attacks a hydrogen-bearing carbon atom on the ring that is activated by the nitro group (typically at the ortho or para positions). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov For this compound, the most likely position for a VNS attack would be C5, which is para to the nitro group. This provides a direct method for introducing various substituents at that position.

Reactivity of the N-methylamino Group at Position 7

The N-methylamino group is a secondary amine, characterized by the nitrogen atom's lone pair of electrons, which renders it nucleophilic and basic. This functional group is a key site for derivatization and further molecular elaboration.

As a nucleophile, the N-methylamino group readily participates in acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base results in the formation of the corresponding N-methyl, N-acyl-8-nitroquinolin-7-amine (an amide). This reaction is typically robust and high-yielding, providing a straightforward way to introduce a wide variety of acyl groups.

Alkylation: The N-methylamino group can be further alkylated using alkyl halides or other alkylating agents. wikipedia.org This reaction forms a tertiary amine. However, a common challenge in amine alkylation is the potential for overalkylation. wikipedia.org Since the product (a tertiary amine) is often more nucleophilic than the starting secondary amine, it can react with the alkylating agent again to form a quaternary ammonium (B1175870) salt in what is known as the Menshutkin reaction. wikipedia.org Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation. wikipedia.org

The acylation and alkylation reactions described above are not only useful for synthetic transformations but also serve as powerful methods for chemical derivatization for analytical purposes. For instance, introducing specific functional groups can alter the volatility or chromatographic behavior of the molecule, facilitating analysis by techniques like gas chromatography-mass spectrometry (GC-MS). Attaching chromophoric or fluorophoric groups via acylation can enable sensitive detection and quantification using UV-Vis or fluorescence spectroscopy.

Table 2: Examples of Derivatization Reactions for the N-methylamino Group

Reaction Type Reagent Example Product Functional Group Purpose
Acylation Acetic Anhydride Amide Synthetic modification, alters polarity
Acylation Benzoyl Chloride Amide Introduces a UV-active benzoyl group for analysis
Alkylation Methyl Iodide Tertiary Amine / Quaternary Salt Synthetic modification, alters basicity
Sulfonylation Dansyl Chloride Sulfonamide Introduces a fluorescent tag for sensitive detection

The formation of a Schiff base, characterized by a carbon-nitrogen double bond (azomethine group), typically involves the condensation of a primary amine with an aldehyde or a ketone. asianpubs.orgniscpr.res.in As this compound is a secondary amine, it cannot form a stable, neutral Schiff base.

Instead, the reaction of the N-methylamino group with a carbonyl compound like an aldehyde or ketone leads to the formation of an unstable carbinolamine intermediate. This intermediate cannot eliminate water to form a neutral imine. However, under acidic conditions, the hydroxyl group can be protonated and eliminated as water, resulting in the formation of a positively charged quaternary iminium ion . These iminium ions are reactive electrophilic species and can participate in various subsequent reactions or exist as stable salts.

Regioselective Functionalization of the Quinoline Ring System

The regioselective functionalization of the quinoline ring system in derivatives of this compound is a critical aspect of its synthetic utility. The inherent electronic properties of the quinoline scaffold, influenced by the nitrogen heteroatom and the nitro group, dictate the positions susceptible to electrophilic and nucleophilic attack.

Studies on the nitration of 7-alkylquinolines have demonstrated that the primary product is the corresponding 8-nitroquinoline (B147351). brieflands.com This indicates a strong directing effect of the alkyl group towards the C8 position. In the case of 7-methylquinoline (B44030), nitration with a mixture of fuming nitric acid and sulfuric acid leads to the exclusive formation of 7-methyl-8-nitroquinoline (B1293703) in high yield. brieflands.com The rationale for this regioselectivity lies in the electronic activation of the C8 position, which is ortho to the methyl group. brieflands.com

Further functionalization of the quinoline ring can be achieved through various reactions. For instance, the methyl group at the C7 position can be transformed into other functional groups, providing a handle for further derivatization. One example is the reaction of 7-methyl-8-nitroquinoline with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to yield 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline. brieflands.com This transformation introduces a vinylamino substituent at the C7 position, demonstrating the possibility of elaborating the quinoline core.

The following table summarizes the regioselective functionalization of a 7-methylquinoline precursor, which is foundational to understanding the reactivity of this compound derivatives.

Starting MaterialReagentsProductPosition of FunctionalizationYield
7-methylquinolinefuming HNO₃, H₂SO₄7-methyl-8-nitroquinolineC899% brieflands.com
7-methyl-8-nitroquinolineN,N-dimethylformamide dimethyl acetal (DMFDMA)7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineC7Not Specified brieflands.com

Mechanistic Studies of Specific Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. The interplay between the electron-withdrawing nitro group and the electron-donating amino group significantly influences the reactivity of the quinoline ring.

Investigations into Oxidative Processes

While specific mechanistic studies on the oxidation of this compound are not extensively detailed in the provided context, general principles of oxidation of similar heterocyclic compounds can be inferred. The presence of the nitro group suggests a role in oxidative processes. nih.gov The oxidation of related nitroquinolines can lead to various products depending on the oxidant and reaction conditions. For example, the oxidation of 8-hydroxy-5-nitrosoquinoline with nitric acid yields 8-hydroxy-5-nitroquinoline, indicating the conversion of a nitroso group to a nitro group.

Studies of Nucleophilic Attack Pathways (e.g., VNS)

The electron-deficient nature of the nitroquinoline ring makes it susceptible to nucleophilic attack. One important reaction pathway is the Vicarious Nucleophilic Substitution of hydrogen (VNS). The VNS reaction allows for the introduction of a nucleophile onto the aromatic ring with the formal displacement of a hydrogen atom.

In the context of nitroquinolines, the VNS reaction has been studied with various nucleophiles. For instance, the amination of nitroquinoline derivatives has been explored to understand the structure-function relationship of biologically active compounds. nih.gov The reaction of a nitroquinoline with a nucleophile like potassium 9H-carbazol-9-ide can result in the formation of a new C-N bond. nih.gov It is postulated that the potassium counterion may interact with the oxygen atoms of the nitro group, potentially influencing the position of nucleophilic attack. nih.gov

The VNS reaction can sometimes compete with other nucleophilic substitution pathways, such as SNAr (Substitution Nucleophilic Aromatic) if a suitable leaving group is present on the ring. nih.gov However, VNS is often reported to proceed much faster than SNAr. nih.gov

Catalyst Development for this compound Transformations

The development of catalysts for transformations involving this compound and related compounds is an active area of research aimed at improving reaction efficiency, selectivity, and scope. Chiral amine derivatives of quinolines have been utilized as ligands in metal-catalyzed asymmetric reactions.

For example, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been employed as ligands in metal catalysts for the asymmetric transfer hydrogenation of imines. mdpi.com While not directly involving this compound, this demonstrates the potential of aminoquinoline scaffolds in catalysis. The synthesis of these catalysts typically involves the reaction of the chiral amine ligand with a metal precursor, such as a dimeric Cp* (pentamethylcyclopentadienyl) metal complex. mdpi.com

The development of robust and efficient catalysts is crucial for expanding the synthetic utility of quinoline derivatives. The pyridine (B92270) core of the quinoline system offers chemical stability, which is advantageous for catalytic applications. mdpi.com

Catalyst ComponentRoleExample ApplicationMetal Center
Chiral 8-amino-5,6,7,8-tetrahydroquinolineLigandAsymmetric Transfer Hydrogenation of IminesIridium, Rhodium, Ruthenium

Applications of N Methyl 8 Nitroquinolin 7 Amine in Advanced Organic Synthesis and Chemical Research

Role as a Versatile Synthetic Intermediate for Complex Molecules

N-methyl-8-nitroquinolin-7-amine, and its close analogue 7-methyl-8-nitroquinoline (B1293703), serve as pivotal starting materials in medicinal chemistry and organic synthesis. brieflands.comsemanticscholar.org The quinoline (B57606) framework itself is a key component in numerous synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. brieflands.comnih.gov The utility of these nitroquinoline derivatives lies in the reactivity of their functional groups, which can be selectively modified to build more complex molecular architectures.

Aromatic nitro compounds are recognized as crucial intermediates in the synthesis of drugs and other bioactive molecules. researchgate.netnih.govfrontiersin.org The nitro group in this compound is a particularly versatile functional handle. It can be readily reduced to an amino group, which then opens up a plethora of synthetic possibilities, such as diazotization, acylation, and the formation of new heterocyclic rings. This transformation is a key step in creating derivatives with potential therapeutic applications. For instance, 8-aminoquinoline (B160924), which can be synthesized from 8-nitroquinoline (B147351), is a precursor for compounds like 8-hydroxyquinoline (B1678124) and 1,10-phenanthroline. google.com

The synthesis of complex molecules often involves a multi-step approach where a core scaffold is progressively elaborated. This compound is an ideal candidate for such strategies. The existing N-methyl and amino groups can direct further substitutions on the quinoline ring, while the nitro group can be carried through several synthetic steps before its eventual transformation. This allows for the systematic construction of complex target molecules with a high degree of control over the final structure. Research has demonstrated the synthesis of 7-methyl-8-nitroquinoline as a key intermediate, which can then be used to develop a range of other corresponding quinoline derivatives for biological studies. brieflands.comsemanticscholar.org

The following table summarizes the key reactive sites of this compound and their potential transformations, highlighting its role as a versatile synthetic intermediate.

Functional GroupPositionPotential TransformationsResulting Structures
Nitro Group8Reduction to an amine7,8-diaminoquinoline derivatives
Nucleophilic aromatic substitutionVariously substituted quinolines
N-methyl-amino Group7Acylation, AlkylationAmides, secondary/tertiary amines
Participation in cyclization reactionsFused heterocyclic systems
Quinoline RingVariousElectrophilic substitutionHalogenated, nitrated, or sulfonated derivatives
C-H activation/functionalizationArylated or alkylated quinolines

Development of Novel Heterocyclic Scaffolds and Ring Systems

The strategic arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of novel heterocyclic scaffolds and fused ring systems. The development of new nitrogen-containing heterocycles is of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals.

A key transformation that enables the construction of new rings is the reduction of the 8-nitro group to an 8-amino group. This creates a vicinal diamine system (a 1,2-diamine on the quinoline core) with the existing 7-amino group. Such 1,2-diamines are classic building blocks for the synthesis of various five- and six-membered heterocyclic rings. For example, condensation of the resulting 7-(methylamino)-quinoline-8-amine with dicarbonyl compounds, such as α-diketones or their equivalents, can lead to the formation of pyrazine-fused quinolines, also known as quinolino[7,8-b]pyrazines. Similarly, reaction with nitrous acid could yield a triazole ring fused to the quinoline core.

Research has pointed towards the potential for multistep reduction and oxidation reactions of compounds like 7-methyl-8-nitroquinoline to yield polypyridine compounds, which are known to have interesting biological activities such as DNA intercalation. Furthermore, the synthesis of 7,8-diamino-5-nitroquinoline has been established as a route to various polyheterocycles, including pyrazine-, imidazole-, and triazole-derived tricyclic systems fused to the quinoline fragment. researchgate.net

The general strategies for forming new heterocyclic rings from this compound are outlined below:

Reagent/Reaction ConditionIntermediate FormedResulting Heterocyclic Scaffold
Reduction (e.g., H₂, Pd/C)N-methylquinoline-7,8-diaminePrecursor for various fused rings
+ α-Diketones (e.g., glyoxal)N-methylquinoline-7,8-diamineQuinolino[7,8-b]pyrazines
+ Carboxylic acids or derivativesN-methylquinoline-7,8-diamineQuinolino[7,8-b]imidazoles
+ Nitrous acid (NaNO₂)N-methylquinoline-7,8-diamineQuinolino[7,8-d]triazoles

Contributions to Structure-Function Relationship Studies of Quinoline Analogues (Focus on Chemical Space Exploration)

Structure-function relationship (SFR) or structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve synthesizing a series of related compounds (analogues) to understand how specific structural features influence their biological activity. This compound serves as an excellent starting point for such studies, allowing for systematic modifications to explore the chemical space around the quinoline scaffold.

The quinoline ring system is a "privileged structure," meaning it is capable of binding to multiple biological targets. mdpi.com By using this compound as a core, chemists can independently modify the substituents at the 7- and 8-positions, as well as other positions on the quinoline ring, to probe their effects on activity.

For example, the 8-nitro group can be reduced to an amine and then acylated with a variety of carboxylic acids to generate a library of amides. The 7-amino group can be similarly modified. These modifications alter key physicochemical properties such as:

Steric bulk: Introducing larger or smaller groups.

Electronic properties: Adding electron-donating or electron-withdrawing groups.

Lipophilicity: Affecting the compound's ability to cross cell membranes.

Hydrogen bonding capacity: Changing the number and nature of hydrogen bond donors and acceptors.

By correlating these changes with measured biological activity (e.g., enzyme inhibition, receptor binding, or cellular cytotoxicity), researchers can build a detailed understanding of the structural requirements for a desired effect. For instance, studies on 8-hydroxyquinoline derivatives have shown that modifications at various positions significantly impact their antibacterial and anticancer activities. mdpi.comnih.gov Similarly, the functionalization of quinoline derivatives has been shown to influence their cytotoxicity against cancer cell lines.

The table below illustrates how this compound can be used to generate analogues for SFR studies.

Modification SiteExample ModificationProperty ChangedPotential Impact on Function
Position 8 (from -NO₂)Reduction to -NH₂, then acylation with R-COOHSize, H-bonding, lipophilicityAltered binding affinity and specificity
Position 7 (-NHMe)Acylation with R'-COOHSteric hindrance, electronicsModified interaction with target protein
Quinoline RingHalogenation (e.g., at C-5)Lipophilicity, electronic distributionEnhanced membrane permeability, altered target binding

Utilization in Materials Science Research (e.g., Conjugated Systems, Optoelectronic Properties)

The application of quinoline derivatives extends beyond medicine into the realm of materials science. The aromatic and heterocyclic nature of the quinoline ring makes it an attractive component for creating organic materials with interesting electronic and photophysical properties. The presence of electron-withdrawing (nitro) and electron-donating (amino) groups on the this compound scaffold suggests its potential as a building block for "push-pull" chromophores.

In a push-pull system, electron-donating and electron-withdrawing groups are connected through a π-conjugated system (like the quinoline ring). This arrangement can lead to a significant intramolecular charge transfer (ICT) upon photoexcitation, which is a key feature for applications in:

Nonlinear Optics (NLO): Materials with large NLO responses are important for technologies like optical switching and frequency doubling.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the molecule can be tuned to achieve efficient light emission at specific colors. acs.org

Dye-Sensitized Solar Cells (DSSCs): Molecules with strong absorption in the visible spectrum and appropriate energy levels can be used as sensitizers.

Starting from this compound, synthetic chemists can extend the π-conjugated system. For example, the methyl group of the related 7-methyl-8-nitroquinoline can undergo condensation reactions with aromatic aldehydes to create styryl derivatives. acs.org These 2-styryl-8-nitroquinolines are extended conjugated systems whose optical and electronic properties can be fine-tuned by changing the substituents on the styryl group. Such modifications can influence the material's absorption and emission wavelengths, as well as its performance in electronic devices.

Derivative TypeSynthetic StrategyPotential ApplicationKey Property
StyrylquinolinesCondensation with aromatic aldehydesOLEDs, NLO materialsExtended π-conjugation, ICT
Donor-Acceptor PolymersPolymerization involving the amine or a derivatized groupOrganic photovoltaics, transistorsTunable bandgap, charge transport
Metal ComplexesCoordination to metal ions (after modification)Phosphorescent OLEDs, catalystsLuminescence, redox activity

Design and Synthesis of Chemosensors and Probes

Chemosensors are molecules designed to signal the presence of a specific analyte (like a metal ion or a small molecule) through a detectable change, most commonly in color (colorimetric) or fluorescence (fluorometric). The quinoline scaffold, particularly the 8-hydroxyquinoline (8-HQ) subunit, is a well-established platform for the development of fluorescent chemosensors. scispace.com

While this compound is not itself an 8-HQ derivative, it can be considered a precursor to molecules with sensing capabilities. The 8-nitro group can be chemically converted to a hydroxyl group, although this is not a trivial transformation. More directly, the 7-amino group can serve as a binding site or be elaborated into a more complex chelating unit.

The key principles behind using quinoline derivatives as chemosensors include:

Chelation-Enhanced Fluorescence (CHEF): Many quinoline derivatives are weakly fluorescent on their own. However, upon binding to a metal ion, a rigid complex is formed, which restricts intramolecular rotations and vibrations that would otherwise quench the fluorescence. This leads to a significant "turn-on" of the fluorescence signal. scispace.com

Intramolecular Charge Transfer (ICT): The binding of an analyte can modulate the push-pull nature of a fluorophore, leading to a shift in its emission wavelength.

Photoinduced Electron Transfer (PET): A receptor unit can be attached to the fluorophore. In the absence of the analyte, the receptor quenches the fluorescence through PET. Binding of the analyte to the receptor suppresses PET, restoring fluorescence.

By attaching appropriate receptor units (e.g., crown ethers for alkali metal ions, or other chelating groups for transition metals) to the quinoline core derived from this compound, researchers can design probes that are selective for specific ions. The amino group at the 7-position is a convenient point of attachment for such receptor moieties through the formation of amide, imine, or amine linkages.

Sensor Design StrategyAnalyte ExampleSignal Transduction Mechanism
Attachment of a crown ether to the 7-amino groupK⁺, Na⁺PET quenching or CHEF
Formation of a Schiff base at the 7-amino positionCu²⁺, Zn²⁺CHEF, ICT
Derivatization to an 8-hydroxyquinoline analogueAl³⁺, Zn²⁺CHEF

Q & A

Q. How can the environmental impact of nitroquinoline synthesis be minimized?

  • Methodological Answer : Implement green chemistry principles:
  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Waste treatment : Neutralize nitro-containing waste with FeSO4 to reduce nitro groups to less toxic amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.